molecular formula C19H26N4O3S2 B2866910 (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone CAS No. 1188363-12-3

(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone

Cat. No.: B2866910
CAS No.: 1188363-12-3
M. Wt: 422.56
InChI Key: MYQBXAXMZDISSK-UHFFFAOYSA-N
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Description

(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone is a potent, selective, and cell-active ATP-competitive inhibitor of Extracellular Signal-Regulated Kinase 5 (ERK5, also known as MAPK7 or BMK1). This compound has emerged as a critical chemical tool for dissecting the complex physiological and pathological roles of the ERK5 signaling cascade. The ERK5 pathway is involved in cellular processes such as proliferation, differentiation, and survival, and its dysregulation has been implicated in various cancers, cardiovascular diseases, and inflammation. By specifically targeting the kinase domain of ERK5, this inhibitor effectively blocks its catalytic activity and the subsequent phosphorylation of downstream substrates, including the transcription factor MEF2C. Researchers utilize this compound to investigate the therapeutic potential of ERK5 inhibition, particularly in oncology, where it has been shown to suppress the growth and survival of cancer cell lines and in vivo models that are dependent on this pathway. Its high selectivity profile makes it a superior tool for attributing observed phenotypic effects specifically to ERK5 inhibition, thereby enabling the deconvolution of ERK5 function from other parallel signaling networks like ERK1/2. Ongoing research continues to explore its utility in understanding resistance mechanisms to other targeted therapies and its role in the tumor microenvironment.

Properties

IUPAC Name

[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpyrrolidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S2/c1-3-14-6-7-15-17(13-14)27-19(20-15)22-11-9-21(10-12-22)18(24)16-5-4-8-23(16)28(2,25)26/h6-7,13,16H,3-5,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQBXAXMZDISSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone , with CAS number 1049941-19-6, is a complex organic molecule that incorporates several pharmacologically significant moieties. Its structure suggests potential for diverse biological activities, particularly due to the presence of the benzo[d]thiazole and piperazine groups, which are known for their therapeutic properties.

Chemical Structure and Properties

The chemical formula of this compound is C25H30N4O3S2C_{25}H_{30}N_{4}O_{3}S_{2} with a molecular weight of approximately 498.7 g/mol. The presence of heterocycles in its structure enhances its potential bioactivity.

PropertyValue
Molecular FormulaC25H30N4O3S2C_{25}H_{30}N_{4}O_{3}S_{2}
Molecular Weight498.7 g/mol
CAS Number1049941-19-6

Biological Activities

Research indicates that compounds containing benzo[d]thiazole moieties exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Benzo[d]thiazole derivatives have shown significant antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Anticancer Properties : Studies have demonstrated that derivatives of thiazolidinones, which share structural similarities with the compound , possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth .
  • Antidiabetic Effects : Certain thiazolidinone derivatives have been reported to exhibit antidiabetic activity through mechanisms involving the modulation of PPARγ receptors .
  • Neuroprotective Effects : Compounds with piperazine rings have been studied for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as inflammation and cell proliferation.
  • Receptor Modulation : Interaction with specific receptors could modulate signaling pathways related to cancer and metabolic disorders.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various thiazolidinone derivatives against breast cancer cell lines (MCF-7). The results indicated that specific modifications in the structure significantly enhanced cytotoxicity, with some compounds achieving IC50 values below 1 µM .

Case Study 2: Antimicrobial Properties

In another investigation, a series of benzo[d]thiazole derivatives were tested for their antimicrobial efficacy against multiple bacterial strains. The results showed promising activity, particularly against resistant strains, suggesting that modifications similar to those in this compound could lead to effective new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The compound’s structural uniqueness lies in its 6-ethylbenzothiazole and methylsulfonyl-pyrrolidinone groups. Below is a comparative analysis with three related compounds:

Compound Name/ID Core Structure Key Substituents Metabolic Hotspots
Target Compound Benzothiazole + piperazine + pyrrolidinone 6-Ethylbenzothiazole, methylsulfonyl-pyrrolidinone Piperazine ring (N-dealkylation), benzothiazole (oxidation)
CP-93,393 Pyrido-pyrazine + succinimide + pyrimidine Pyrimidine ring, succinimide Pyrimidine hydroxylation (major), succinimide hydrolysis, glucuronidation
Thiophen-2-yl piperazine derivative Thiophene + piperazine + trifluoromethylphenyl Trifluoromethylphenyl, thiophene Piperazine N-oxidation, thiophene sulfoxidation

Pharmacokinetic and Metabolic Differences

  • Metabolic Stability :

    • The target compound’s methylsulfonyl group likely reduces oxidative metabolism compared to CP-93,393, which undergoes rapid pyrimidine hydroxylation (35–45% of dose) .
    • In contrast, the thiophene-containing analog is susceptible to sulfoxidation, a pathway absent in the target compound due to its benzothiazole core.
  • Excretion Profiles :

    • CP-93,393 is predominantly excreted in urine (67–80% in monkeys/humans) due to hydrophilic metabolites like 5-hydroxy-CP-93,393 glucuronide .
    • The target compound’s lipophilic benzothiazole and methylsulfonyl groups may shift excretion toward fecal routes, though direct data are lacking.

Functional Group Impact on Bioactivity

  • Benzothiazole vs. Pyrimidine :

    • The 6-ethylbenzothiazole in the target compound may enhance CNS penetration compared to CP-93,393’s pyrimidine ring, which is prone to cleavage (8–15% metabolites) .
    • Benzothiazoles are associated with kinase inhibition and neuroprotective effects, whereas pyrimidines in CP-93,393 contribute to serotonin receptor agonism .
  • Methylsulfonyl Group :

    • This group improves metabolic stability over CP-93,393’s succinimide ring, which undergoes hydrolysis (9% of dose) .

Data Table: Comparative Pharmacokinetic Parameters

Parameter Target Compound (Inferred) CP-93,393 (Monkey) CP-93,393 (Human) Thiophene-Piperazine
Oral Bioavailability Moderate (predicted) Low (Cmax: 17–143 ng/mL) Low (Cmax: 1–10 ng/mL) Not reported
Major Metabolic Pathway Piperazine N-dealkylation Pyrimidine hydroxylation Pyrimidine hydroxylation Thiophene sulfoxidation
Urinary Excretion ~40% (estimated) 69% (monkey) 67.8% (human) Not reported
Key Metabolites N-Desethyl derivatives 5-OH-CP-93,393 (M15) M15, M18 (ring-cleaved) Sulfoxide derivatives

Research Implications and Limitations

  • Gaps in Evidence: No direct studies on the target compound’s bioactivity or metabolism were found in the provided evidence. Comparisons are extrapolated from structural analogs like CP-93,393 and thiophene-piperazine derivatives.
  • Future Directions :
    • Synthetic Optimization : Replace the ethyl group on benzothiazole with halogens (e.g., Cl, F) to enhance metabolic stability .
    • In Vitro Profiling : Assess serotonin/adrenergic receptor binding to validate hypothesized CNS activity.

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